molecular formula CH4ClO3P B1213431 Chloromethylphosphonic acid CAS No. 2565-58-4

Chloromethylphosphonic acid

Cat. No. B1213431
CAS RN: 2565-58-4
M. Wt: 130.47 g/mol
InChI Key: MOFCYHDQWIZKMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Introduction to Chloromethylphosphonic Acid Chloromethylphosphonic acid is a compound used in various chemical syntheses and applications. It's notable for its role in the latex production by the rubber tree (Hevea brasiliensis) when used as a stimulant in a polyisoprene support structure (Derouet, Cauret, & Brosse, 2003).

  • Synthesis Analysis The synthesis of chloromethylphosphonic acid and its salts involves raw materials like phosphorus trichloride and paraform polyoxymethylene, with aluminum chloride as a catalyst (Yan XinBin & Fu Xiang-kai, 2005).

  • Molecular Structure Analysis Studies on chloromethylphosphonic acid's molecular structure reveal it can form various compounds and structures, such as layered compounds and metal complexes (Bhardwaj, Hu, & Clearfield, 1993).

  • Chemical Reactions and Properties Chloromethylphosphonic acid is known for its ability to degrade and yield ethylene in alkaline solutions. This property is leveraged in its application as a plant growth regulator (Yang, 1969).

  • Physical Properties Analysis The thermal decomposition of chloromethylphosphonic acid in aqueous solutions has been studied, revealing insights into its stability and reactivity under different conditions (Biddle, Kerfoot, Kho, & Russell, 1976).

  • Chemical Properties Analysis The compound's reactivity, especially in the formation of ethylene, is a significant aspect of its chemical properties. Studies have shown how it decomposes in the presence of bases to form ethylene, releasing chloride and phosphonate (Warner & Leopold, 1969).

Scientific Research Applications

Overview of Phosphonic Acids Applications

Phosphonic acids, including chloromethylphosphonic acid, are utilized across a broad spectrum of scientific research due to their structural similarity to phosphate moieties and their supramolecular properties. These compounds find applications in various fields including chemistry, biology, and physics, demonstrating their versatility. Key applications include their use in bioactive properties for drugs and pro-drugs, bone targeting, the design of supramolecular or hybrid materials, surface functionalization, analytical purposes, medical imaging, and as phosphoantigens. The synthesis methods of phosphonic acids range from dealkylation of dialkyl phosphonates to direct methods using phosphorous acid, showcasing the diverse approaches to their preparation (C. M. Sevrain, M. Berchel, H. Couthon, & P. Jaffrès, 2017).

Environmental and Health Impacts of Related Compounds

Glyphosate, a compound related to chloromethylphosphonic acid, has raised concerns regarding its environmental and health impacts. Despite being widely used and considered of minimal side effects, recent evaluations have highlighted potential risks including carcinogenic properties and impacts on microbial communities that may affect plant, animal, and human health. This underscores the importance of understanding the environmental fate and effects of phosphonates and their degradation products (A. V. Van Bruggen, M. He, K. Shin, V. Mai, K. Jeong, M. Finckh, & J. Morris, 2018).

Analytical Applications in Environmental and Food Analysis

Phosphonates, including chloromethylphosphonic acid derivatives, are key targets in environmental and food analysis due to their persistence and potential health impacts. Antibody-based methods and biosensors have been developed for the detection of such compounds, highlighting the ongoing research efforts to monitor and mitigate their presence in the environment and food supply (M. Fránek & K. Hruška, 2018).

Degradation of Polymers

Research into the degradation of polymers like polyurethanes, polycarbonates, and polyamides by esters of H-phosphonic and phosphoric acids has shown promising results. This approach not only offers a method for the recycling of polymer wastes but also introduces fire retardant properties through phosphorus-containing degradation products. Such innovative uses underscore the potential of phosphonic acids in contributing to environmental sustainability and material science (V. Mitova, G. Grancharov, C. Molero, A. Borreguero, K. Troev, & J. Rodríguez, 2013).

Safety and Hazards

Chloromethylphosphonic acid is classified as causing severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

chloromethylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4ClO3P/c2-1-6(3,4)5/h1H2,(H2,3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOFCYHDQWIZKMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(P(=O)(O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4ClO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3062526
Record name Phosphonic acid, (chloromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3062526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloromethylphosphonic acid

CAS RN

2565-58-4
Record name P-(Chloromethyl)phosphonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2565-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chloromethylphosphonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002565584
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Chloromethyl)phosphonic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30691
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phosphonic acid, P-(chloromethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phosphonic acid, (chloromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3062526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chloromethylphosphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.087
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chloromethylphosphonic acid
Reactant of Route 2
Chloromethylphosphonic acid
Reactant of Route 3
Chloromethylphosphonic acid
Reactant of Route 4
Reactant of Route 4
Chloromethylphosphonic acid
Reactant of Route 5
Chloromethylphosphonic acid
Reactant of Route 6
Chloromethylphosphonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.